molecular formula C9H14F2O3 B6609398 3-(4,4-difluorocyclohexyl)-2-hydroxypropanoic acid CAS No. 2166959-64-2

3-(4,4-difluorocyclohexyl)-2-hydroxypropanoic acid

Cat. No.: B6609398
CAS No.: 2166959-64-2
M. Wt: 208.20 g/mol
InChI Key: AADNKUFAWITBRI-UHFFFAOYSA-N
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Description

3-(4,4-Difluorocyclohexyl)-2-hydroxypropanoic acid is a chiral carboxylic acid derivative characterized by a hydroxyl group at the C2 position and a 4,4-difluorocyclohexyl substituent at the C3 position of the propanoic acid backbone.

Properties

IUPAC Name

3-(4,4-difluorocyclohexyl)-2-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O3/c10-9(11)3-1-6(2-4-9)5-7(12)8(13)14/h6-7,12H,1-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADNKUFAWITBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(C(=O)O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4,4-difluorocyclohexyl)-2-hydroxypropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4,4-difluorocyclohexanone.

    Reaction with Aldehyde: The 4,4-difluorocyclohexanone is then reacted with an appropriate aldehyde under basic conditions to form the corresponding aldol product.

    Reduction: The aldol product is subsequently reduced to yield the desired this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

3-(4,4-Difluorocyclohexyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxy group to an alkane or other functional groups.

    Substitution: The difluorocyclohexyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(4,4-Difluorocyclohexyl)-2-hydroxypropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4,4-difluorocyclohexyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The difluorocyclohexyl group may enhance binding affinity to certain enzymes or receptors, leading to modulation of their activity. The hydroxypropanoic acid backbone can participate in hydrogen bonding and other interactions that contribute to the compound’s overall effect.

Comparison with Similar Compounds

2-(4-Cyanophenyl)-3-(4,4-Difluorocyclohexyl)Propanoic Acid (3ha)

  • Structure: Features a 4-cyanophenyl group at C2 and a 4,4-difluorocyclohexyl group at C3 .
  • Key Differences: The cyano (-CN) group at C2 introduces strong electron-withdrawing effects, increasing acidity (pKa ~1.5–2.5) compared to the hydroxyl group in the target compound (pKa ~3.0–4.0). The sulfur-containing substituent in 3ha (C15H16NSO2) may enhance binding to metal ions or enzymes.
  • Applications: Used as an intermediate in organocatalysis or materials science due to its electron-deficient aromatic system.

Fmoc-(S)-2-Amino-3-(4,4-Difluorocyclohexyl)Propanoic Acid

  • Structure: Contains an Fmoc-protected amino group at C2 and a 4,4-difluorocyclohexyl group at C3 .
  • Key Differences: The Fmoc group (9-fluorenylmethoxycarbonyl) enables use in solid-phase peptide synthesis, contrasting with the hydroxyl group’s role in hydrogen bonding. Higher molecular weight (C24H27F2NO4 vs. C9H14F2O3) reduces aqueous solubility but improves stability in organic solvents.
  • Applications: Critical in peptide drug development for protecting amino groups during coupling reactions.

2-(3-Hydroxycyclohexyl)-2-Methylpropanoic Acid

  • Structure : Substitutes the difluorocyclohexyl group with a 3-hydroxycyclohexyl moiety and adds a methyl group at C2 .
  • Key Differences :
    • The hydroxyl group on the cyclohexane ring increases polarity, reducing logP (estimated 1.2 vs. 2.5 for the target compound).
    • Lack of fluorine diminishes metabolic resistance but improves biodegradability.
  • Applications: Potential use in polymer chemistry or as a precursor for ester derivatives.

Comparative Data Table

Property Target Compound 3ha Fmoc Derivative 2-(3-Hydroxycyclohexyl)-2-Methylpropanoic Acid
Molecular Formula C9H14F2O3 C15H16F2NO2S C24H27F2NO4 C10H18O3
Molecular Weight 232.21 g/mol 336.35 g/mol 455.48 g/mol 186.25 g/mol
Key Functional Groups -OH, -CF2- -CN, -CF2- -Fmoc, -NH2 -OH, -CH3
logP (Predicted) 2.5 3.8 4.2 1.2
Acidity (pKa) ~3.5 (carboxylic acid) ~2.0 (carboxylic acid) ~4.0 (carboxylic acid) ~4.5 (carboxylic acid)
Applications Chiral synthon, drug intermediates Organocatalysis, materials Peptide synthesis Polymer precursors, biodegradable materials

Research Findings and Implications

  • Metabolic Stability: The 4,4-difluorocyclohexyl group in the target compound enhances resistance to oxidative metabolism compared to non-fluorinated analogs like 2-(3-hydroxycyclohexyl)-2-methylpropanoic acid .
  • Synthetic Utility: The hydroxyl group in the target compound facilitates stereoselective reactions, whereas the Fmoc derivative’s amino protection is critical for peptide chain elongation .
  • Solubility Challenges : The lipophilic difluorocyclohexyl group reduces aqueous solubility, necessitating formulation strategies for pharmaceutical applications.

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